

Synthesis Protocol for 2-bromo-N,N-dipropylbenzenesulfonamide

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Compound of Interest

Compound Name:	2-bromo-N,N-dipropylbenzenesulfonamide
Cat. No.:	B1294174

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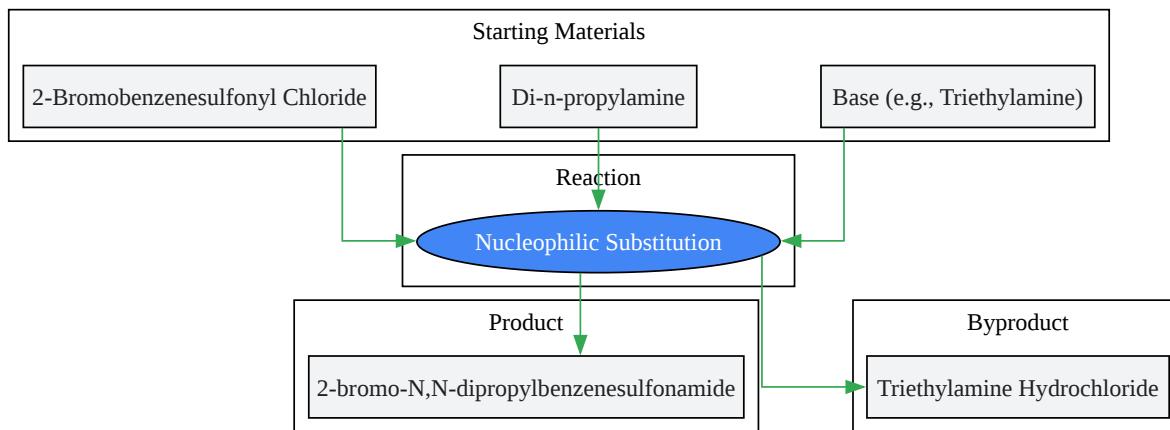
This document provides a detailed methodology for the synthesis of **2-bromo-N,N-dipropylbenzenesulfonamide**, a valuable intermediate in organic synthesis and drug discovery. The protocol is based on established methods for the synthesis of N-substituted sulfonamides.

Introduction

2-bromo-N,N-dipropylbenzenesulfonamide belongs to the sulfonamide class of organic compounds. Sulfonamide derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. This application note outlines a reproducible synthesis protocol, including reagent details, reaction conditions, purification methods, and expected characterization data.

Reaction Scheme

The synthesis of **2-bromo-N,N-dipropylbenzenesulfonamide** is achieved through the nucleophilic substitution reaction of 2-bromobenzenesulfonyl chloride with di-n-propylamine in the presence of a base to neutralize the hydrochloric acid byproduct.

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Caption: Reaction scheme for the synthesis of **2-bromo-N,N-dipropylbenzenesulfonamide**.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of **2-bromo-N,N-dipropylbenzenesulfonamide**, based on a representative protocol for a similar compound, 2-bromo-N-(tert-butyl)benzenesulfonamide.^[1] Researchers should optimize these parameters for the specific reaction with di-n-propylamine.

Parameter	Value	Reference
Starting Materials		
2-Bromobenzenesulfonyl Chloride	1.0 eq	[1]
Di-n-propylamine		
	~2.5 eq	[1]
Base (e.g., Triethylamine)	~2.5 eq	[1]
Solvent		
	Chloroform or Dichloromethane	[1]
Reaction Conditions		
Temperature	Room Temperature	[1]
Time	12 hours	[1]
Product Information		
Molecular Formula	C12H18BrNO2S	
Molecular Weight	320.25 g/mol	
CAS Number	65000-11-5	
Expected Yield	~84% (based on a similar reaction)	[1]

Experimental Protocol

This protocol is adapted from the synthesis of 2-bromo-N-(tert-butyl)benzenesulfonamide.[\[1\]](#)

Materials:

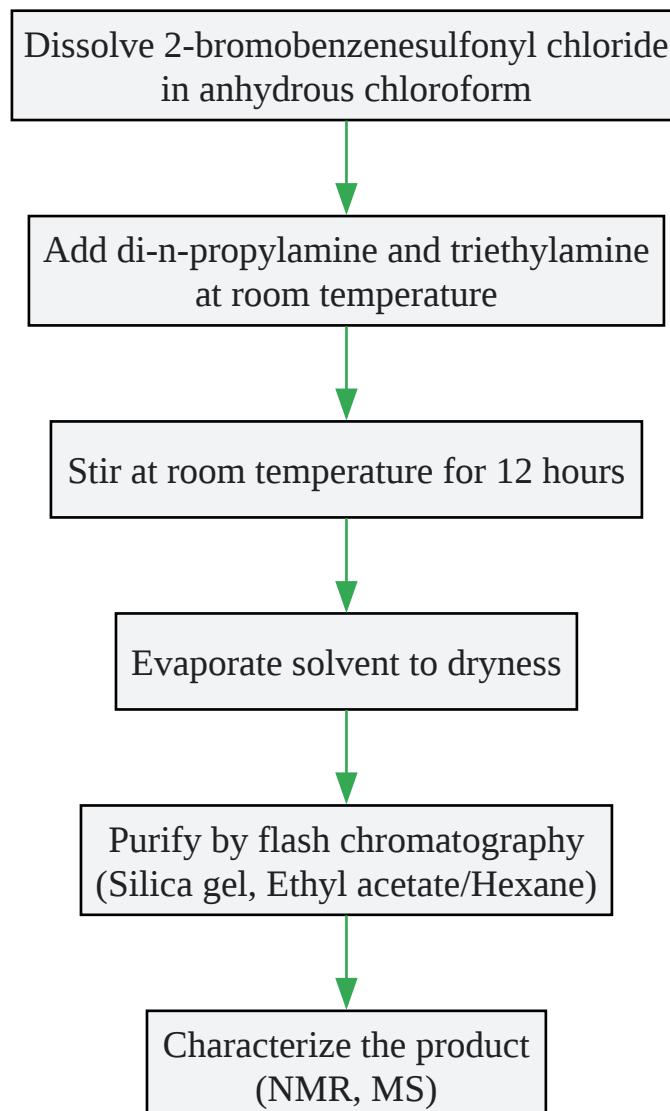
- 2-Bromobenzenesulfonyl chloride
- Di-n-propylamine
- Triethylamine (or another suitable base)

- Anhydrous Chloroform (or Dichloromethane)
- Silica gel for flash chromatography
- Ethyl acetate
- Hexane
- Standard laboratory glassware
- Magnetic stirrer
- Rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-bromobenzenesulfonyl chloride (e.g., 8.65 mmol, 1.0 eq) in anhydrous chloroform (e.g., 40 mL).
- Addition of Amine and Base: To the stirred solution at room temperature, add di-n-propylamine (e.g., ~21.6 mmol, ~2.5 eq) and triethylamine (e.g., ~21.6 mmol, ~2.5 eq).
- Reaction: Stir the reaction mixture at room temperature for 12 hours.
- Work-up: After 12 hours, evaporate the solvent to dryness using a rotary evaporator.
- Purification: Purify the crude product by flash chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent (e.g., 15% ethyl acetate in hexane).
- Characterization: Collect the fractions containing the product and evaporate the solvent to obtain **2-bromo-N,N-dipropylbenzenesulfonamide** as a solid. Characterize the product using NMR and mass spectrometry.

Visualized Experimental Workflow



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Caption: Experimental workflow for the synthesis of **2-bromo-N,N-dipropylbenzenesulfonamide**.

Expected Characterization

While specific experimental data for **2-bromo-N,N-dipropylbenzenesulfonamide** is not readily available in the searched literature, the following are the expected analytical characteristics based on the structure and data from similar compounds.[\[1\]](#)

- ^1H NMR (CDCl_3):

- Aromatic protons (4H) would appear as multiplets in the range of δ 7.3-8.2 ppm.
- The methylene protons (4H) of the propyl groups adjacent to the nitrogen would likely appear as a triplet around δ 3.2-3.4 ppm.
- The methylene protons (4H) of the propyl groups would appear as a multiplet around δ 1.5-1.7 ppm.
- The methyl protons (6H) of the propyl groups would appear as a triplet around δ 0.8-1.0 ppm.

- ^{13}C NMR (CDCl_3):
 - Aromatic carbons would appear in the range of δ 120-140 ppm.
 - The methylene carbons adjacent to the nitrogen would be expected around δ 50-55 ppm.
 - The other methylene carbons of the propyl groups would appear around δ 20-25 ppm.
 - The methyl carbons would be expected around δ 10-15 ppm.
- Mass Spectrometry (MS):
 - The mass spectrum should show a molecular ion peak $[\text{M}]^+$ and/or $[\text{M}+\text{H}]^+$ corresponding to the molecular weight of the product (320.25 g/mol), with the characteristic isotopic pattern for a bromine-containing compound.

Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- 2-Bromobenzenesulfonyl chloride is corrosive and moisture-sensitive; handle with care.
- Di-n-propylamine and triethylamine are flammable and have strong odors.

This protocol provides a comprehensive guide for the synthesis of **2-bromo-N,N-dipropylbenzenesulfonamide**. Researchers are encouraged to adapt and optimize the procedure based on their specific laboratory conditions and available equipment.

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References

- 1. prepchem.com [prepchem.com]
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